(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime
Overview
Description
Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones . Oxime esters, such as “(E)-6-methoxy-2,3-dihydro-1H-inden-1-one oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Synthesis Analysis
Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The condensation of aldehydes with hydroxylamine gives aldoximes, and ketoximes are produced from ketones and hydroxylamine . Syntheses of oximes either provide mixtures of E and Z isomers or the thermodynamically preferred E isomer .Molecular Structure Analysis
The molecular structure of oximes is characterized by the presence of an oxime group (C=N−OH). Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .Chemical Reactions Analysis
Oximes undergo various chemical reactions. For instance, they can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . They can also undergo cyclization reactions, leading to the formation of various functionalized nitrogen-containing scaffolds .Physical and Chemical Properties Analysis
Oximes have characteristic bands in the infrared spectrum, with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .Future Directions
Future directions in the development of oximes include improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . There is also interest in enzyme treatment as an alternative to oxime treatment for organophosphorus poisoning . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity .
Properties
IUPAC Name |
N-(6-methoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7-3-5-10(11-12)9(7)6-8/h2,4,6,12H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGZGCQWOXMORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=NO)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00849572 | |
Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-76-8 | |
Record name | N-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00849572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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